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Compound of Interest

Compound Name:
2-Cyclobutyl-2-methoxyethan-1-

amine

CAS No.: 1521248-16-7

Cat. No.: B2737018

Get Quote

CAS Registry Number: 1521248-16-7 Formula: C₇H₁₅NO Molecular Weight: 129.20 g/mol [1][2]

Part 1: Executive Summary & Strategic Analysis
The synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine represents a classic challenge in the

construction of

-alkoxy amines, a motif increasingly prevalent in medicinal chemistry as a bioisostere for
saturated heterocycles or to modulate lipophilicity (LogD) in fragment-based drug discovery.

The cyclobutyl group introduces specific steric bulk and ring strain (~26 kcal/mol), necessitating

conditions that avoid ring expansion or rearrangement. The primary synthetic challenge lies in

the regioselective installation of the methoxy ether adjacent to the cyclobutyl ring while

maintaining the integrity of the terminal primary amine.

This guide details a high-fidelity synthetic route utilizing an epoxide ring-opening strategy via an

azide intermediate. This pathway is selected over the traditional Henry (nitroaldol) reaction to
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maximize regiocontrol and prevent the formation of side products associated with the alkylation

of amphoteric intermediates.

Part 2: Retrosynthetic Analysis
To design a robust protocol, we disconnect the target molecule at the C-N and C-O bonds. The

most logical precursor is vinylcyclobutane, a commercially available starting material that

allows for the sequential introduction of oxygen and nitrogen functionalities.
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Figure 1: Retrosynthetic disconnection strategy highlighting the Epoxide-Azide pathway.

Part 3: Detailed Synthetic Protocol
Route: The Epoxide-Azide Strategy
This route is preferred for its operational simplicity and the ability to protect the nitrogen center

(as an azide) during the aggressive O-methylation step.

Step 1: Epoxidation of Vinylcyclobutane
Objective: Convert the alkene to a reactive epoxide scaffold.

Reagents: Vinylcyclobutane (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.2 equiv),

Dichloromethane (DCM).

Protocol:

Dissolve vinylcyclobutane in DCM (0.2 M) and cool to 0 °C.

Add mCPBA portion-wise to control the exotherm.

Stir at room temperature for 12 hours.

Quench: Wash with saturated aqueous Na₂SO₃ (to destroy peroxides) followed by

saturated NaHCO₃.

Purification: Distillation or flash chromatography (Silica, Hexanes/EtOAc).

Critical Insight: The cyclobutyl ring is stable to mCPBA, but temperature control is vital to

prevent acid-catalyzed rearrangement of the resulting epoxide.

Step 2: Regioselective Ring Opening
Objective: Introduce the nitrogen source at the terminal position.

Reagents: (Cyclobutyl)oxirane (from Step 1), Sodium Azide (NaN₃, 1.5 equiv), Ammonium

Chloride (NH₄Cl, 1.5 equiv), Methanol/Water (8:1).

Protocol:
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Suspend the epoxide and NH₄Cl in MeOH/H₂O.

Add NaN₃ (Caution: Toxic).

Reflux at 65 °C for 8–12 hours.

Workup: Extract with Et₂O. Wash organic layer with brine.

Mechanism: Under these buffered conditions, the azide ion attacks the less substituted

carbon (terminal position) via an S_N2 mechanism, yielding 1-cyclobutyl-2-azidoethanol.

This regioselectivity is crucial; it places the hydroxyl group at the benzylic-like position

adjacent to the cyclobutane, exactly where the methoxy group is required.

Step 3: O-Methylation
Objective: Convert the secondary alcohol to a methyl ether.

Reagents: 1-Cyclobutyl-2-azidoethanol, Sodium Hydride (NaH, 60% dispersion, 1.2 equiv),

Methyl Iodide (MeI, 1.5 equiv), THF (anhydrous).

Protocol:

Dissolve the azido-alcohol in anhydrous THF under N₂ at 0 °C.

Add NaH slowly. Evolution of H₂ gas will be observed. Stir for 30 min to form the alkoxide.

Add MeI dropwise.

Warm to room temperature and stir for 4 hours.

Quench: Carefully add water at 0 °C. Extract with Et₂O.

Why this works: The azide group is non-nucleophilic toward MeI under these conditions,

preventing N-methylation. This avoids the "over-alkylation" mess often seen when attempting

to methylate amino-alcohols directly.

Step 4: Staudinger Reduction
Objective: Reveal the primary amine.
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Reagents: Azide intermediate, Triphenylphosphine (PPh₃, 1.1 equiv), THF, Water.

Protocol:

Dissolve the methylated azide in THF.

Add PPh₃ and stir at RT until N₂ evolution ceases (formation of iminophosphorane).

Add water (10 equiv) and heat to 50 °C for 2 hours to hydrolyze the intermediate.

Purification: Acidify with 1N HCl to pull the amine into the aqueous phase. Wash the

organic phase (containing PPh₃O) with DCM. Basify the aqueous phase (pH > 12) with

NaOH and extract the pure amine into DCM.

Isolation: Dry over Na₂SO₄ and concentrate. Convert to HCl salt for storage if necessary.

Part 4: Process Logic & Workflow
The following diagram illustrates the decision matrix and reaction flow, ensuring the user

understands the causality of each step.
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Figure 2: Sequential workflow emphasizing the chemical logic of protecting group selection

(Azide).

Part 5: Data Summary & Quality Control
Analytical Expectations:
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Parameter Expected Value / Observation

Appearance
Colorless oil (free base) or White solid (HCl

salt).

¹H NMR (CDCl₃)

3.35 (s, 3H, OMe);

2.8-3.0 (m, 2H, CH₂-N); Multiplets for Cyclobutyl

(1.7-2.2 ppm).

MS (ESI) [M+H]⁺ = 130.12

Boiling Point Est. 145–150 °C (760 mmHg)

Troubleshooting Guide:

Issue: Low regioselectivity in Step 2.

Fix: Ensure the use of Ammonium Chloride as a buffer. Highly basic conditions (unbuffered

NaN₃) can promote elimination or attack at the more substituted carbon if the ring strain

influence is high.

Issue: Incomplete Methylation.

Fix: Ensure THF is strictly anhydrous. Use a fresh bottle of NaH.

Part 6: Safety & Handling
Sodium Azide: Highly toxic and can form explosive metal azides. Do not use chlorinated

solvents (DCM) in the ring-opening step if metal catalysts are present, though the protocol

above uses MeOH. Quench azide waste with bleach (sodium hypochlorite) in a dedicated

waste stream.

Epoxides: Potential mutagens. Handle in a fume hood.

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and

handle only in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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